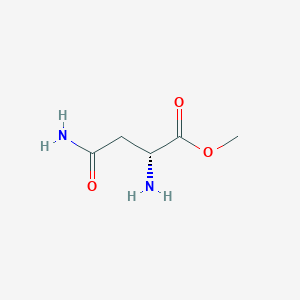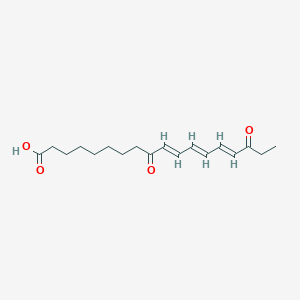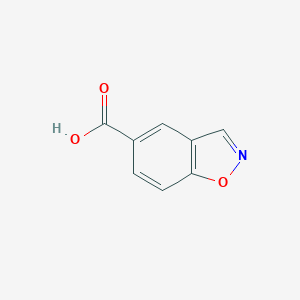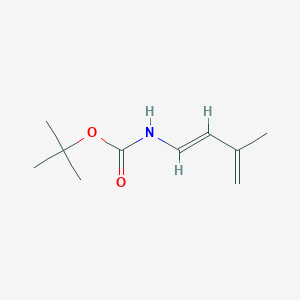
Carbamic acid, (3-methyl-1,3-butadienyl)-, 1,1-dimethylethyl ester, (E)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, (3-methyl-1,3-butadienyl)-, 1,1-dimethylethyl ester, (E)-(9CI) is a chemical compound with various scientific research applications. This compound is also known as tert-Butyl 3-methylbut-2-enylcarbamate. It is a colorless liquid with a molecular formula of C11H21NO2 and a molecular weight of 195.29 g/mol.
Mécanisme D'action
The mechanism of action of Carbamic acid, (3-methyl-1,3-butadienyl)-, 1,1-dimethylethyl ester is not fully understood. However, it is believed to act as a nucleophile in organic reactions. The 3-methylbut-2-enylcarbamate group can undergo various reactions, including nucleophilic addition, substitution, and elimination reactions.
Effets Biochimiques Et Physiologiques
There is limited information on the biochemical and physiological effects of Carbamic acid, (3-methyl-1,3-butadienyl)-, 1,1-dimethylethyl ester. However, studies have shown that this compound has low toxicity and is not harmful to human health.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of Carbamic acid, (3-methyl-1,3-butadienyl)-, 1,1-dimethylethyl ester is its high yield in the synthesis process. This compound is also easy to handle and store. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to work with in some experiments.
Orientations Futures
Carbamic acid, (3-methyl-1,3-butadienyl)-, 1,1-dimethylethyl ester has various future research directions. One area of interest is the synthesis of new biologically active compounds using this compound as a starting material. Another area of research is the development of new synthetic methods for the production of Carbamic acid, (3-methyl-1,3-butadienyl)-, 1,1-dimethylethyl ester and its derivatives. Further studies are also needed to fully understand the mechanism of action and the biochemical and physiological effects of this compound.
Conclusion
In conclusion, Carbamic acid, (3-methyl-1,3-butadienyl)-, 1,1-dimethylethyl ester is a versatile compound with various scientific research applications. Its high yield in the synthesis process and ease of handling make it an attractive compound for organic synthesis. Further research is needed to fully understand the mechanism of action and the biochemical and physiological effects of this compound.
Méthodes De Synthèse
Carbamic acid, (3-methyl-1,3-butadienyl)-, 1,1-dimethylethyl ester can be synthesized through the reaction of tert-butyl carbamate with 3-methyl-1,3-butadiene in the presence of a palladium catalyst. The reaction yields the desired product with a high yield of up to 90%.
Applications De Recherche Scientifique
Carbamic acid, (3-methyl-1,3-butadienyl)-, 1,1-dimethylethyl ester has various scientific research applications. It is commonly used as a reagent in organic synthesis to introduce the 3-methylbut-2-enylcarbamate group into organic molecules. This compound is also used in the synthesis of various natural products and biologically active compounds.
Propriétés
Numéro CAS |
131784-69-5 |
|---|---|
Nom du produit |
Carbamic acid, (3-methyl-1,3-butadienyl)-, 1,1-dimethylethyl ester, (E)-(9CI) |
Formule moléculaire |
C10H17NO2 |
Poids moléculaire |
183.25 g/mol |
Nom IUPAC |
tert-butyl N-[(1E)-3-methylbuta-1,3-dienyl]carbamate |
InChI |
InChI=1S/C10H17NO2/c1-8(2)6-7-11-9(12)13-10(3,4)5/h6-7H,1H2,2-5H3,(H,11,12)/b7-6+ |
Clé InChI |
OEALUTRSNGFHND-VOTSOKGWSA-N |
SMILES isomérique |
CC(=C)/C=C/NC(=O)OC(C)(C)C |
SMILES |
CC(=C)C=CNC(=O)OC(C)(C)C |
SMILES canonique |
CC(=C)C=CNC(=O)OC(C)(C)C |
Synonymes |
Carbamic acid, (3-methyl-1,3-butadienyl)-, 1,1-dimethylethyl ester, (E)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



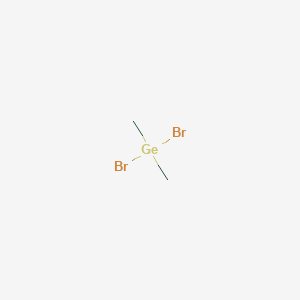
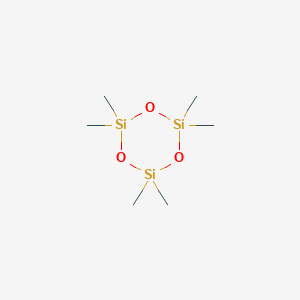
![6-(2-Chlorophenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B157285.png)
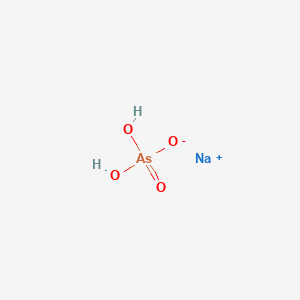
![N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B157290.png)
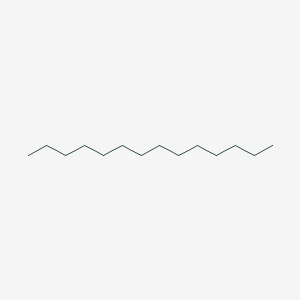
![Sodium 6-[(4-amino-M-tolyl)azo]toluene-3-sulphonate](/img/structure/B157293.png)
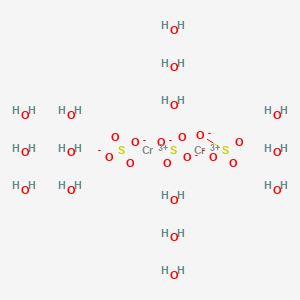
![5,6-difluoro-2-methyl-1H-benzo[d]imidazole](/img/structure/B157295.png)
